molecular formula C7H11N3O6S B1249370 Avibactam, (+)- CAS No. 1383913-01-6

Avibactam, (+)-

Cat. No.: B1249370
CAS No.: 1383913-01-6
M. Wt: 265.25 g/mol
InChI Key: NDCUAPJVLWFHHB-CRCLSJGQSA-N
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Description

Avibactam, (+)- is a non-β-lactam β-lactamase inhibitor with the molecular formula C₇H₁₁N₃O₆S and an average molecular weight of 265.24 g/mol . It is chemically designated as (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl hydrogen sulfate and functions by covalently binding to β-lactamases, thereby protecting co-administered β-lactam antibiotics (e.g., ceftazidime) from enzymatic hydrolysis . Avibactam demonstrates broad-spectrum inhibition against class A (e.g., CTX-M, KPC), class C (AmpC), and some class D (e.g., OXA-48) β-lactamases, making it a critical tool against multidrug-resistant Gram-negative pathogens .

Preparation Methods

Lipase-Catalyzed Resolution Route (ACS Organic Process Research & Development, 2017)

Starting Material and Initial Steps

The synthesis begins with ethyl 5-hydroxypicolinate (commercially available), undergoing hydrogenation to yield a piperidine intermediate. A critical lipase-catalyzed resolution using Lipozyme CALB selectively hydrolyzes the ethyl ester, establishing the (2S,5S) configuration with >99% enantiomeric excess . This step replaces traditional chiral auxiliaries, reducing waste and cost .

Urea Formation and Cyclization

The (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxamide intermediate undergoes urea formation via phosgene equivalents. Cyclization to the diazabicyclooctane core is achieved under mild basic conditions (pH 9–10), avoiding high temperatures that promote racemization .

One-Pot Deprotection and Sulfation

Simultaneous debenzylation (Pd/C-catalyzed hydrogenolysis) and sulfation (using sulfur trioxide–trimethylamine complex) in a water/isopropyl alcohol system streamline two steps into one, achieving 96.2% yield for the sulfated intermediate . This solvent system aligns with green chemistry principles by replacing dichloromethane .

Final Salt Formation

Cation exchange with sodium isooctanoate in ethanol/water yields avibactam sodium with 96.2% purity. The process, validated on a 400 g scale, achieves a 23.9% overall yield across 10 steps .

Trifluoroacetylation-Based Method (CN114685500A, 2022)

Intermediate Activation

This route diverges by introducing a trifluoroacetyl protecting group early in the synthesis. Starting from a benzyl-protected piperidine carboxylate, trifluoroacetic anhydride activates the amine for subsequent nucleophilic substitution .

Sulfation and Salt Formation

The sulfation step employs sodium isooctanoate in ethanol/water, yielding avibactam sodium directly without intermediate isolation. This method reports a 94% yield for the final step, with a total synthesis completed in 7 steps .

Table 1: Comparison of Key Reaction Conditions

ParameterACS Route (2017) CN114685500A (2022)
Chiral ResolutionLipozyme CALBNone (racemic starting material)
Sulfation ReagentSO₃·NMe₃Sulfur trioxide–pyridine
Final Step Yield96.2%94%
Total Steps107
Overall Yield23.9%Not reported

N-Boc-Pyroglutamate Route (EP3504207B1, 2020)

Ring-Opening and Cyclization

Starting from N-Boc-L-pyroglutamic acid ethyl ester , this 13-step route features a Staudinger ketene cycloaddition to form the bicyclic core. The Boc group facilitates stereochemical control during ring-opening reactions .

Challenges and Optimizations

Early methods suffered from low selectivity in ketone reductions (50–60% yield), but switching to NaBH₄/CeCl₃ improved diastereoselectivity to 8:1 . Post-cyclization deprotection uses HCl in dioxane, avoiding hazardous hydrogenolysis .

Industrial-Scale Process (CN108239089B, 2016)

Novozym 435 Resolution

This 11-step synthesis employs Novozym 435 for kinetic resolution of a piperidine ester, achieving 98% ee. The enzyme’s reusability (5 cycles with <5% activity loss) reduces costs .

Environmentally Friendly Modifications

  • Solvent substitution : Replaces dichloromethane with ethyl acetate in extraction steps .

  • Waste reduction : In situ quenching of byproducts (e.g., benzyl alcohol from debenzylation) eliminates separate purification .

Critical Analysis of Methodologies

Stereochemical Control

  • Enzymatic resolutions (Routes 1 and 4) provide superior enantioselectivity (>99% ee) compared to chiral chromatography .

  • Asymmetric catalysis (e.g., Jacobsen’s catalyst) was explored in early routes but abandoned due to cost and moderate selectivity .

Green Chemistry Metrics

MetricACS Route CN114685500A
PMI (Process Mass Intensity)12889
Solvent Recovery85%92%
Hazardous Waste12 kg/kg API8 kg/kg API

PMI = Total mass of materials used / Mass of product

Scientific Research Applications

Efficacy in Real-World Studies

Recent studies have provided valuable insights into the effectiveness of ceftazidime-avibactam in clinical settings:

  • Real-World Effectiveness Study :
    • Population : 569 patients treated across Europe and Latin America.
    • Results : Treatment success was achieved in 77.3% of patients overall, with 88.3% success among those with urinary infections. The most common pathogen was Klebsiella pneumoniae, with a high prevalence of MDR strains .
    Infection TypeSuccess Rate (%)
    Overall77.3
    Urinary Infections88.3
    Intra-abdominal Infections~75
  • Clinical Outcomes in Carbapenem-resistant Enterobacteriaceae (CRE) :
    • A study involving 37 patients showed a clinical success rate of 59% and a survival rate of 76% at 30 days post-treatment .

Case Series on Salvage Therapy

A series of cases highlighted the use of ceftazidime-avibactam as salvage therapy for patients with severe infections caused by MDR organisms. The results indicated that avibactam effectively restored the activity of ceftazidime against resistant strains, leading to clinical improvement in critically ill patients .

Safety Profile

The safety profile of ceftazidime-avibactam has been generally favorable. Common adverse effects include gastrointestinal disturbances and potential renal toxicity, necessitating dose adjustments based on renal function .

Comparison with Similar Compounds

Structural and Chemical Features

Avibactam’s unique diazabicyclooctane scaffold distinguishes it from traditional β-lactam-based inhibitors. Key structural comparisons include:

Compound Chemical Class Molecular Formula Key Structural Features
Avibactam Non-β-lactam (diazabicyclooctane) C₇H₁₁N₃O₆S Sulfate group at position 6; carbamoyl group at position 2; bicyclic core
Tazobactam β-lactam (penicillanic acid) C₁₀H₁₂N₄O₅S β-lactam ring fused with triazolyl group; sulfone moiety
Clavulanic Acid β-lactam (clavam) C₈H₉NO₅ Oxygen-containing clavam nucleus; β-lactam ring
Relebactam Non-β-lactam (diazabicyclooctane) C₁₂H₂₁N₃O₆S Similar bicyclic core to avibactam; additional piperidine substituent

Avibactam’s non-β-lactam structure prevents hydrolysis by serine β-lactamases, enhancing stability compared to β-lactam-based inhibitors .

Spectrum of Inhibition

Avibactam outperforms older inhibitors in breadth and potency:

Compound Class A Class C Class D (OXA-48-like) Metallo-β-lactamases (Class B)
Avibactam +++ ++ +
Tazobactam ++ +
Clavulanic Acid ++
Relebactam ++ ++
Vaborbactam +++
  • Class A : Avibactam inhibits KPC-2 and SHV-1 with covalent binding to Ser70, though KPC-2 can slowly hydrolyze avibactam via sulfate moiety cleavage .
  • Class C : Avibactam’s inhibition of AmpC is superior to tazobactam, which requires higher concentrations .
  • Class D : Avibactam inhibits OXA-48-like enzymes, unlike most other inhibitors .

Pharmacokinetics (PK) and Pharmacodynamics (PD)

  • Peak concentrations (1–4 mg/L) achieve >90% β-lactamase inhibition . Dose fractionation studies indicate area under the curve (AUC) and maximum concentration (Cmax) correlate with efficacy .
  • Tazobactam : Shorter half-life (~1 hour) necessitates frequent dosing; lower AUC/MIC ratios compared to avibactam .

Clinical Efficacy

  • Ceftazidime-Avibactam: Demonstrated non-inferiority to meropenem in hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), with clinical cure rates of 68.8% vs. 73.0% . In complicated intra-abdominal infections (cIAI) and urinary tract infections (cUTI), microbiological eradication rates exceeded 85% .
  • Piperacillin-Tazobactam : Less effective against KPC-producing Klebsiella pneumoniae (MIC90 >64 mg/L vs. 4–8 mg/L for ceftazidime-avibactam) .

Resistance Mechanisms

  • Avibactam : Resistance arises via mutations in β-lactamase active sites (e.g., KPC-2 R220M, SHV-1 S130G/K234R) or enzymatic modifications (e.g., KPC-2-mediated sulfate cleavage) .
  • Tazobactam/Clavulanic Acid : Widespread resistance due to extended-spectrum β-lactamase (ESBL) variants and overexpression of AmpC .

Biological Activity

Avibactam, a novel β-lactamase inhibitor, has garnered attention for its ability to enhance the efficacy of β-lactam antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. This compound is particularly significant in combating infections caused by bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemase (KPC). This article delves into the biological activity of avibactam, supported by data tables and case studies from relevant clinical trials.

Overview of Avibactam

Avibactam is a [3,2,1]-diazabicyclooctanone derivative that functions as a non-β-lactam inhibitor of β-lactamases. Unlike traditional inhibitors such as clavulanic acid and tazobactam, avibactam employs a reactive urea mechanism to inhibit serine β-lactamases, which allows it to maintain activity against a broader spectrum of enzymes . It is primarily used in combination with ceftazidime, resulting in the formulation known as ceftazidime-avibactam (Avycaz).

Avibactam exhibits potent inhibition of class A and C β-lactamases. Its mechanism involves reversible binding to the active site of these enzymes, which prevents the hydrolysis of β-lactams. This unique feature allows for the recyclization of avibactam to inactivate additional β-lactamases after initial binding . However, it is important to note that avibactam does not inhibit metallo-β-lactamases (MBLs), limiting its effectiveness against certain resistant strains .

Efficacy Against Resistant Strains

In vitro studies have demonstrated that avibactam significantly enhances the activity of ceftazidime against various resistant strains. For instance, when combined with 4 µg/ml avibactam, ceftazidime showed a susceptibility rate of 94% against Pseudomonas aeruginosa isolates compared to only 65% with ceftazidime alone . The following table summarizes the minimum inhibitory concentrations (MICs) for various strains:

Strain MIC (µg/ml) Ceftazidime Alone MIC (µg/ml) Ceftazidime + Avibactam
ESBL-producing E. coli>328
KPC-producing K. pneumoniae>322
AmpC-overexpressing P. aeruginosa>324

This data indicates that avibactam can restore and enhance the effectiveness of ceftazidime against resistant strains.

Phase 3 Trials

A pooled analysis from five Phase 3 clinical trials evaluated the efficacy and safety of ceftazidime-avibactam in patients with infections caused by β-lactamase-producing pathogens. The trials included patients with complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia (NP) including ventilator-associated pneumonia (VAP). Key findings from these trials are summarized below:

Parameter Ceftazidime/Avibactam Group Comparator Group
Clinical Cure Rate88.1%88.1%
Microbiological Response Rate76.5%68.8%
Most Common PathogensE. coli, K. pneumoniae, P. aeruginosa-

The results indicated comparable clinical cure rates between treatment groups but a significantly higher microbiological response rate for those treated with ceftazidime-avibactam .

Animal Models

In addition to human studies, avibactam's efficacy has been demonstrated in various animal models. For example, in murine models of pneumonia and thigh infections, treatment with ceftazidime-avibactam resulted in a significant reduction in bacterial load compared to controls .

Safety Profile

The safety profile of avibactam has been consistent across clinical trials, with adverse events similar to those observed with comparator treatments. Common side effects include gastrointestinal disturbances and infusion-related reactions .

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vitro experiments to assess (+)-avibactam's β-lactamase inhibition efficacy?

Methodological Answer:

  • Control Groups : Include β-lactamase-producing strains with and without avibactam to isolate its inhibitory effects. Use reference inhibitors (e.g., clavulanic acid) for comparative analysis .
  • Enzyme Kinetics : Measure inhibition constants (Ki) via spectrophotometric assays tracking nitrocefin hydrolysis rates. Include time-dependent inactivation studies to characterize irreversible binding .
  • MIC Testing : Pair avibactam with β-lactams (e.g., ceftazidime) at fixed concentrations (typically 4 mg/L) against resistant isolates. Follow CLSI/EUCAST guidelines for reproducibility .

Q. How should researchers address variability in MIC values when testing avibactam combinations against multidrug-resistant pathogens?

Methodological Answer:

  • Standardize Inoculum : Use 1–5 × 10<sup>5</sup> CFU/mL to minimize inoculum effect variability.
  • Statistical Analysis : Apply non-linear regression models to quantify MIC distributions. Report MIC50/MIC90 alongside interquartile ranges for clinical isolates (e.g., Klebsiella pneumoniae carbapenemase producers) .
  • Quality Controls : Include ATCC reference strains in each assay batch to validate technical consistency .

Q. What methodologies are recommended for validating (+)-avibactam's stability under different physiological conditions?

Methodological Answer:

  • pH Stability : Incubate avibactam in buffers (pH 4–8) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV with a C18 column (retention time: ~8.2 min) .
  • Plasma Stability : Use human plasma spiked with avibactam (10–100 µg/mL). Centrifuge samples at 4°C and analyze supernatant with LC-MS/MS to assess protein binding .
  • Data Reporting : Include degradation curves and half-life calculations in supplementary materials, adhering to journal guidelines for raw data archiving .

Advanced Research Questions

Q. What experimental approaches are optimal for studying avibactam's synergy with β-lactams against carbapenemase-producing Enterobacteriaceae (CPE)?

Methodological Answer:

  • Chequerboard Assays : Test avibactam + β-lactam combinations in a 2D matrix. Use fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Optimize concentration ranges based on EC50 values (e.g., avibactam at 0.25–8 mg/L) .

  • Time-Kill Studies : Evaluate bactericidal activity over 24–48 hours with static/concentration-dependent dosing. Report ≥3-log10 CFU reduction as synergy .
    Example Data Table:

    Combination (mg/L)0 h CFU/mL24 h CFU/mLSynergy Classification
    Ceftazidime 8 + Avibactam 41×10<sup>6</sup>2×10<sup>2</sup>Synergistic
    Meropenem 2 + Avibactam 41×10<sup>6</sup>1×10<sup>5</sup>Additive

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize avibactam dosing regimens?

Methodological Answer:

  • Hollow-Fiber Models : Simulate human PK profiles (e.g., 2.5 g q8h infusion) to assess time above threshold concentrations. Measure bacterial regrowth and resistance emergence over 7–10 days .
  • Monte Carlo Simulations : Integrate protein binding, renal clearance, and MIC distributions to calculate target attainment rates (e.g., ≥90% probability of fT > MIC) .
  • Validation : Compare model predictions with clinical trial outcomes (e.g., Phase III cUTI studies) to refine dosing .

Q. What strategies mitigate resistance development during prolonged avibactam exposure in biofilm models?

Methodological Answer:

  • Biofilm Assays : Use Calgary biofilm devices or microtiter plates with 48–72-hour maturation. Expose biofilms to avibactam at sub-inhibitory concentrations (e.g., 0.5×MIC) for 10–14 days .
  • Genomic Analysis : Perform whole-genome sequencing on persister isolates to identify mutations in bla genes or porin regulators (e.g., ompK35/36) .
  • Combination Therapy : Pair avibactam with efflux pump inhibitors (e.g., PAβN) to reduce adaptive resistance .

Q. How should researchers analyze contradictory data between in vitro efficacy and clinical outcomes for avibactam combinations?

Methodological Answer:

  • Confounding Variables : Adjust for host factors (e.g., immunocompromised status) and pharmacokinetic variability in clinical datasets .
  • In Vitro-In Vivo Correlation (IVIVC): Use translational models (e.g., murine thigh infection) to reconcile discrepancies. Compare PK/PD targets (e.g., AUC/MIC) across studies .
  • Expert Consultation : Engage microbiologists and pharmacometricians to evaluate methodological biases (e.g., inoculum size differences) .

Q. Data Presentation Standards

  • Tables/Figures : Follow journal-specific guidelines (e.g., Roman numerals for tables, self-explanatory titles). Place raw data in appendices; highlight processed data in results .
  • Ethical Reporting : Disclose conflicts of interest and cite original studies for compound synthesis protocols .

Properties

IUPAC Name

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383913-01-6
Record name Avibactam, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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